Gardiquimod

TLR7 agonism NF-κB signaling imidazoquinoline potency

Standard imidazoquinoline TLR agonists like resiquimod confound TLR7-specific studies due to dual TLR7/8 activation. Gardiquimod provides >100-fold selectivity for human TLR7 (EC50 0.1 µM) over TLR8 (EC50 >10 µM), enabling clean dissection of TLR7-dependent NF-κB and IRF pathways. • 10× more potent than imiquimod in NF-κB activation at human TLR7 • Unique dual mechanism: TLR7 agonism + direct HIV-1 RT inhibition (EC50 0.5 µM) • Superior mucosal adjuvant activity vs. R848 for intranasal VLP vaccines Supplied as ≥98% HPLC-pure white to beige powder; store at -20°C.

Molecular Formula C17H23N5O
Molecular Weight 313.4 g/mol
CAS No. 1020412-43-4
Cat. No. B607600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardiquimod
CAS1020412-43-4
SynonymsGardiquimod; 
Molecular FormulaC17H23N5O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
InChIInChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20)
InChIKeyFHJATBIERQTCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gardiquimod: Selective TLR7 Agonist


Gardiquimod is a synthetic small-molecule imidazoquinoline that functions as a potent and selective agonist of Toll-like receptor 7 (TLR7) in both human and mouse species [1]. Sharing the 1H-imidazo[4,5-c]quinoline core scaffold with the FDA-approved imiquimod and the clinical-stage resiquimod, gardiquimod is distinguished by its N(1)-(2-methylpropan-2-ol) substitution and an ethylaminomethyl side chain at the 2-position [2]. It is employed primarily as a research tool to activate TLR7-mediated innate immune pathways, inducing NF-κB and IRF signaling, type I interferon production, and downstream immunomodulatory effects relevant to oncology, virology, and vaccine adjuvant development [3].

Why Gardiquimod Cannot Be Substituted


Although imiquimod, resiquimod (R848), vesatolimod (GS-9620), and gardiquimod all belong to the imidazoquinoline class and engage TLR7, they exhibit quantitatively distinct potency, TLR7/TLR8 selectivity profiles, and functional outcomes that preclude simple interchange. Gardiquimod is approximately 10-fold more potent than imiquimod in NF-κB activation at human TLR7 , while resiquimod's dual TLR7/8 agonism drives a broader pro-inflammatory cytokine response that may confound TLR7-specific mechanistic studies [1]. Gardiquimod's unique dual mechanism—TLR7 agonism combined with direct inhibition of HIV-1 reverse transcriptase—is not shared by imiquimod or resiquimod [2]. Furthermore, gardiquimod demonstrates superior mucosal adjuvant activity relative to R848 in Norwalk virus-like particle vaccination models [3]. These compound-specific differences mean that substituting one imidazoquinoline for another without quantitative justification can produce non-comparable or misleading experimental results.

Gardiquimod Comparison Evidence


TLR7 NF-κB Activation Potency

Gardiquimod induces NF-κB activation in HEK293 cells expressing human TLR7 at a working concentration of 0.1 µg/mL, and is consistently reported as 10 times more active than imiquimod in this assay . BindingDB records imiquimod's EC50 at human TLR7 in HEK293 NF-κB reporter assays as 2.12 µM [1]. By contrast, gardiquimod's EC50 for human TLR7 in the same HEK293 NF-κB SEAP reporter system is 0.1 µM (as the trifluoroacetate salt) , representing an approximately 21-fold greater potency on a molar basis. These data confirm that gardiquimod achieves effective TLR7 activation at substantially lower concentrations than imiquimod, which translates to reduced compound consumption and potentially lower off-target exposure at efficacious doses.

TLR7 agonism NF-κB signaling imidazoquinoline potency

TLR7 vs. TLR8 Selectivity

Gardiquimod exhibits a clear selectivity window for human TLR7 over TLR8. In HEK293 reporter assays, gardiquimod trifluoroacetate activates human TLR7 with an EC50 of 0.1 µM and shows only weak activity at TLR8 (EC50 > 10 µM), yielding a >100-fold selectivity window . InvivoGen functional testing confirms that gardiquimod specifically activates TLR7 and does not activate human TLR8 at standard working concentrations (0.1–3 µg/mL), with detectable TLR8 activation occurring only at high concentrations (>10 µg/mL) [1]. In contrast, resiquimod (R848) is a potent dual TLR7/TLR8 agonist with EC50 values of 0.12 µM at human TLR7 and 2.63 µM at human TLR8, representing only a ~22-fold selectivity window [2]. Molecular dynamics simulations further corroborate that gardiquimod is more favorable for TLR7 than TLR8, though its TLR7 binding free energy ranks behind resiquimod and Hybrid-2; its positively charged side chain impairs interactions with the hydrophobic TLR8 pocket [3]. This functional TLR7 selectivity makes gardiquimod the preferred tool for studies requiring TLR7-specific pathway interrogation without confounding TLR8-mediated cytokine outputs.

TLR7 selectivity TLR8 off-target imidazoquinoline specificity

HIV-1 Dual Inhibition Mechanism

Gardiquimod possesses a dual anti-HIV-1 mechanism not shared by imiquimod or resiquimod: TLR7-dependent induction of type I interferons (IFN-α/β) plus direct, TLR7-independent inhibition of HIV-1 reverse transcriptase (RT) [1]. In primary human monocyte-derived macrophages (MDMs), gardiquimod trifluoroacetate dose-dependently inhibits HIV-1 BaL (R5-tropic) infection with an EC50 of 0.5 µM; 1 µM gardiquimod reduces HIV-1 p24 antigen levels by 80% and viral RNA copy number by 10³-fold compared to vehicle-treated cells [1]. In activated CD4+ T cells, it suppresses HIV-1 IIIB (X4-tropic) replication with an EC50 of 0.8 µM, and 3 µM reduces p24 production by 90% without affecting T cell proliferation [1]. Critically, gardiquimod inhibits HIV-1 RT enzymatic activity in a cell-free assay at 6–60 µM, confirming a direct, non-TLR7-mediated mechanism [1]. Imiquimod has been shown to inhibit HIV-1 in macrophages only through TLR7-mediated entry modulation and lacks this direct RT inhibitory activity [2]. This dual mechanism distinguishes gardiquimod as the superior candidate for HIV-1 latency reversal and transmission-blocking studies.

HIV-1 inhibition reverse transcriptase TLR7 antiviral

Mucosal Adjuvant Activity for VLP Vaccines

In a head-to-head intranasal vaccination study using Norwalk virus (NV) virus-like particles (VLPs) as antigen, codelivery with gardiquimod (GARD) induced NV VLP-specific serum IgG and mucosal IgA responses in the gastrointestinal, respiratory, and reproductive tracts that were superior to those induced by resiquimod (R848) and comparable to the gold-standard mucosal adjuvant cholera toxin (CT) [1]. This represents the only direct, in-vivo comparative mucosal adjuvant dataset among imidazoquinoline TLR7 agonists in a VLP vaccine context. Gardiquimod's efficacy at inducing robust distal mucosal responses—critical for protection against enteric and respiratory pathogens—was not matched by R848, which is otherwise the most clinically advanced imidazoquinoline adjuvant [1]. The study supports gardiquimod's continued investigation as a mucosal adjuvant for VLP-based vaccines where broad mucosal immunity is desired.

mucosal adjuvant Norwalk virus VLP vaccine immunogenicity

In Vivo Antitumor Efficacy in Melanoma Models

In a syngeneic murine B16 melanoma model combining DC-based vaccination with TLR7 agonist treatment, both gardiquimod and imiquimod enhanced the antitumor effects of tumor lysate-loaded dendritic cells (DCs), resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis [1]. Crucially, gardiquimod demonstrated more potent antitumor activity than imiquimod when administered at the same dose (1 mg/kg, peritumoral injection) [1][2]. In a separate xenograft model using human HepG2 liver carcinoma, dendritic cells combined with gardiquimod (1 mg/kg i.p., daily for 7 days) significantly inhibited tumor growth [3]. Mechanistically, gardiquimod more effectively enhanced splenocyte cytolytic activity against B16 and MCA-38 tumor cells, promoted DC maturation (upregulation of CD80, CD86, MHC class II), and stimulated IL-12 secretion [1]. These quantitative in vivo efficacy data establish gardiquimod as the superior imidazoquinoline TLR7 agonist for tumor immunotherapy research.

B16 melanoma DC immunotherapy antitumor efficacy

Treg Suppressive Function Modulation

Gardiquimod enhances the immunosuppressive activity of murine CD4⁺CD25⁺ T regulatory (Treg) cells at concentrations of 0.5–2 µg/mL in vitro [1]. In a comparative study using TLR7 agonists imiquimod, gardiquimod, and single-stranded poly(U), TLR7 stimulation by gardiquimod enhanced the ability of murine Treg cells to suppress anti-CD3/anti-CD28 mAb-coated bead-stimulated proliferation of syngeneic CD4⁺CD25⁻ T responder (Tresp) cells [2]. Ex vivo, Treg cells isolated from gardiquimod-treated mice exhibited enhanced suppressor function compared to Treg cells from untreated animals [2]. This Treg-enhancing property appears to be a conserved functional consequence of TLR7 activation in Treg cells, as imiquimod similarly enhanced murine Treg suppressor function in a MyD88-dependent manner [2]. While not uniquely differentiating gardiquimod from imiquimod in this specific pathway, gardiquimod's 10-fold higher TLR7 potency means this Treg modulation is achieved at correspondingly lower compound concentrations, reducing potential off-target effects in co-culture systems.

T regulatory cells immunosuppression TLR7 signaling

Gardiquimod Application Scenarios


TLR7-Selective Mechanistic Research

Gardiquimod is the preferred TLR7 agonist for experiments where TLR8 co-activation would confound interpretation. Its >100-fold selectivity window for human TLR7 (EC50 0.1 µM) over TLR8 (EC50 > 10 µM) far exceeds resiquimod's ~22-fold window [1]. At standard working concentrations of 0.1–3 µg/mL, gardiquimod activates TLR7 without detectable TLR8 cross-talk, enabling clean dissection of TLR7-dependent NF-κB and IRF signaling pathways in human and mouse cellular models [2]. This is particularly critical in innate immunity research where TLR7 and TLR8 drive distinct cytokine programs.

HIV-1 Latency Reversal and Transmission Blocking

Gardiquimod's unique dual mechanism—TLR7-dependent IFN-α/β induction plus direct HIV-1 reverse transcriptase inhibition—makes it the only imidazoquinoline suitable for HIV-1 'shock-and-kill' and transmission-blocking studies requiring simultaneous immune activation and RT blockade [1]. At 1 µM, gardiquimod suppresses HIV-1 p24 by 80% and reduces viral RNA by 10³-fold in primary human macrophages (EC50 = 0.5 µM), with comparable potency in activated CD4⁺ T cells (EC50 = 0.8 µM) [1]. Neither imiquimod nor resiquimod provides this dual pharmacological activity.

DC-Based Cancer Immunotherapy

For dendritic cell-based tumor immunotherapy protocols, gardiquimod is the evidence-backed choice over imiquimod based on direct in vivo head-to-head comparison. At equivalent 1 mg/kg peritumoral dosing in C57BL/6 mice bearing B16 melanomas, gardiquimod demonstrated more potent antitumor activity than imiquimod when combined with tumor lysate-loaded DC vaccination, resulting in superior suppression of subcutaneous tumor growth and pulmonary metastasis [1]. Gardiquimod also more effectively enhances splenocyte cytolytic activity, DC maturation marker expression (CD80, CD86, MHC-II), and IL-12 secretion [1].

Intranasal VLP-Based Vaccine Adjuvants

Gardiquimod is the superior TLR7 agonist adjuvant for intranasal VLP-based vaccines requiring broad mucosal immunity. In the only published direct comparison with resiquimod (R848), gardiquimod induced NV VLP-specific serum IgG and multi-site mucosal IgA (gastrointestinal, respiratory, reproductive tracts) that were superior to R848 and comparable to cholera toxin (CT) gold standard [1]. This evidence supports gardiquimod as the lead candidate for norovirus, rotavirus, and other enteric/respiratory pathogen VLP vaccine formulations where distal mucosal protection is a critical efficacy endpoint.

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